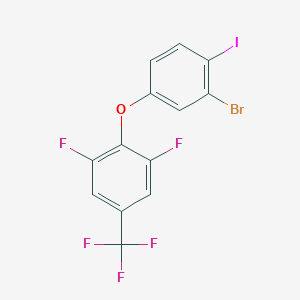
2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and coupling reactions. A common approach might involve:
Halogenation: Introducing bromine and iodine atoms into the phenoxy ring.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the difluoro and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution due to the presence of halogens.
Oxidation and Reduction: These reactions might modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Using reagents like sulfuric acid or nitric acid.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Pharmaceutical Research: Investigated for potential biological activity and therapeutic applications.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in pharmaceutical research, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-4-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(3-Bromo-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
The presence of multiple halogens and trifluoromethyl groups makes 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene unique in terms of its reactivity and potential applications. The specific combination of bromine, iodine, and fluorine atoms can impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H5BrF5IO |
|---|---|
Poids moléculaire |
478.98 g/mol |
Nom IUPAC |
2-(3-bromo-4-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
Clé InChI |
OPSURVAWCCGPSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


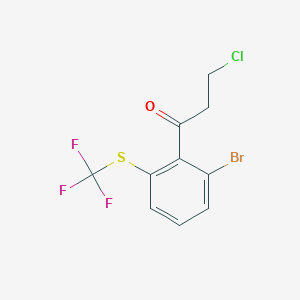
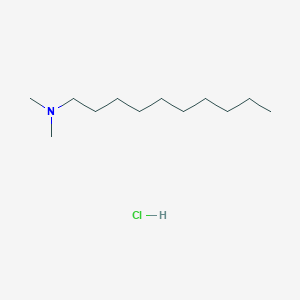
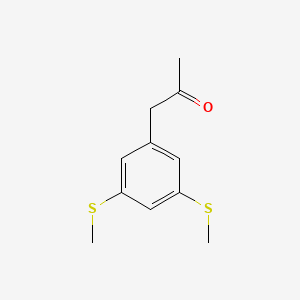


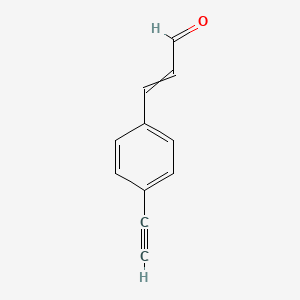
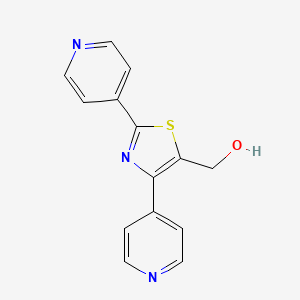
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
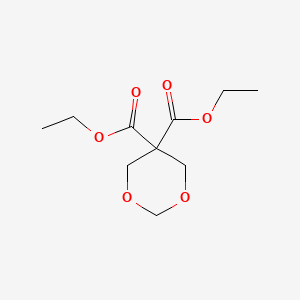
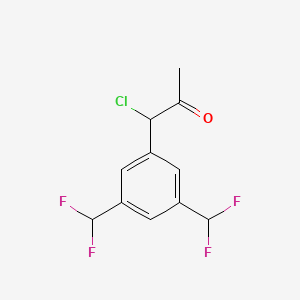
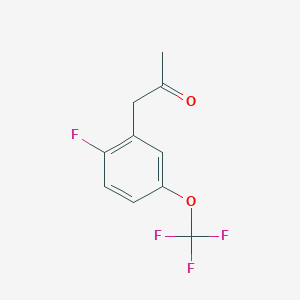
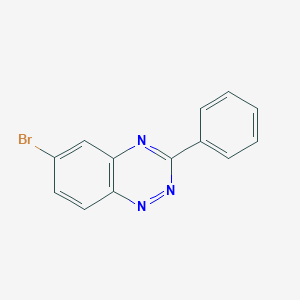
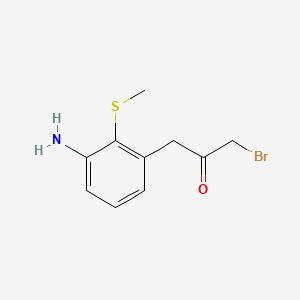
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
